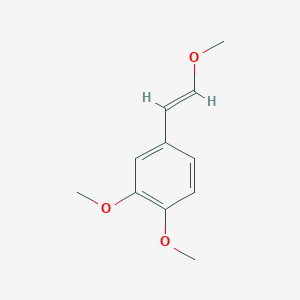

![molecular formula C22H29ClO3 B1149172 (3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate CAS No. 1865-56-1](/img/structure/B1149172.png)

(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a useful research compound. Its molecular formula is C22H29ClO3 and its molecular weight is 376.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1865-56-1 |

|---|---|

Formule moléculaire |

C22H29ClO3 |

Poids moléculaire |

376.9 g/mol |

Nom IUPAC |

[(3S,10R,13S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C22H29ClO3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14(12-24)20(22)23/h4,12,16-19H,5-11H2,1-3H3/t16-,17?,18?,19?,21-,22-/m0/s1 |

Clé InChI |

UCTLHLZWKJIXJI-XJBINJAOSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

SMILES isomérique |

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

SMILES canonique |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

Origine du produit |

United States |

Q1: What are some examples of natural products containing the "yl acetate" group, and what are their known biological activities?

A1: Several "yl acetate" containing compounds are found in nature, showcasing a range of biological activities. For instance:

- (Z)-8-tetradecenyl acetate and tetradecyl acetate are pheromone components in the leafroller moth Planotortrix octo, influencing its mating behavior. []

- Furan-2-yl acetate, isolated from marine Streptomyces spp., exhibits antiviral activity against fish nodavirus. []

- α-amyrin acetate, β-amyrin acetate, and their various long-chain fatty acid esters are found in Dorstenia arifolia and are known triterpenes with potential pharmacological properties. []

- cis-Chrysanthenyl acetate and cis-acetyloxychrysanthenyl acetate are present in the essential oil of Bubonium graveolens, contributing to its characteristic scent and potentially possessing biological activities. []

- Sulcatyl acetate (6-methyl-5-hepten-2-yl acetate) is a major component of the volatile fraction from Aristolochia trilobata and might have potential applications in fragrance or insect communication. []

Q2: Can you provide an example of how the structure of an "yl acetate" compound influences its biological activity?

A2: In the study of enantiomers of quinuclidin-3-ol derivatives, researchers found that human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase exhibited stereoselectivity in hydrolyzing quinuclidin-3-yl acetate derivatives. The (R)-enantiomers were preferred substrates over the (S)-enantiomers, highlighting how subtle structural differences, like chirality, can significantly impact biological interactions. []

Q3: The paper mentions the use of 2,6-dimethyl-1,3-dioxan-4-yl acetate in antimicrobial compositions. What is its role, and how does it work synergistically with other components?

A3: Research indicates that 2,6-dimethyl-1,3-dioxan-4-yl acetate demonstrates synergistic antimicrobial activity when combined with glutaraldehyde. [] While the exact mechanism of this synergy requires further investigation, the combination significantly enhances the efficiency of antimicrobial treatments, particularly in media with high sulfide content and elevated temperatures.

Q4: The provided research papers discuss the synthesis of various "yl acetate" compounds. Can you describe a specific synthetic route used for one of these compounds?

A4: One example is the synthesis of (Z)-9-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-yl acetate, components of the sex pheromone of the summer fruit tortrix moth (Adoxophyes orana). The synthetic route involves a series of steps, including:

Q5: How is computational chemistry employed in studying "yl acetate" compounds?

A5: Computational methods, like CASSCF and DFT calculations, are valuable tools for understanding the reactivity and reaction mechanisms of "yl acetate" compounds. For example, these methods revealed competitive chair (pericyclic) and boat (pseudopericyclic) transition states for the [, ] sigmatropic rearrangement of allyl esters, offering insights into the reaction pathway and its dependence on the chosen computational method. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

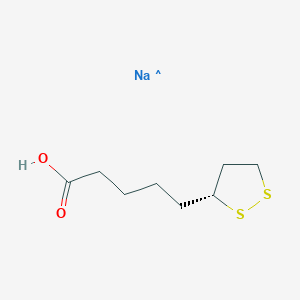

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

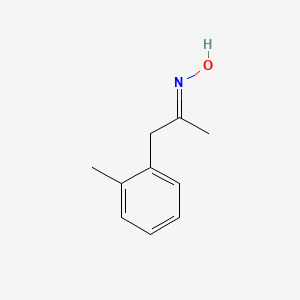

![(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE](/img/structure/B1149112.png)